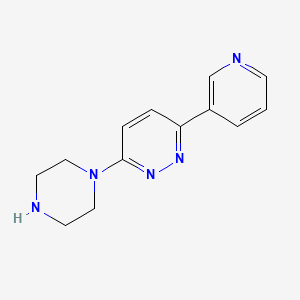

3-Piperazin-1-yl-6-pyridin-3-ylpyridazine

Beschreibung

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds represent the most diverse and prevalent class among all organic molecules, with nitrogen-containing heterocycles occupying a particularly distinguished position in contemporary chemical science. These compounds exhibit biological activities such as anti-convulsant, anti-human immunodeficiency virus, antiviral, anti-allergic, anti-cancer, anti-inflammatory, and antifungal properties. The significance of nitrogen-containing heterocycles in pharmaceutical applications cannot be overstated, as they are crucial in pharmaceutical and material sciences due to their bioactive properties, making them significant for drug development.

This compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound incorporates three fundamental nitrogen-containing ring systems: the six-membered piperazine ring with two nitrogen atoms in the 1,4-positions, the six-membered pyridine ring with a single nitrogen atom, and the six-membered pyridazine ring containing two adjacent nitrogen atoms. This tri-heterocyclic architecture creates a molecule with exceptional potential for diverse biological interactions and synthetic applications.

The molecular structure features a piperazine ring connected to the pyridazine core at the 3-position, while the pyridine ring is attached at the 6-position of the pyridazine framework. This specific substitution pattern creates a compound with unique electronic and steric properties that distinguish it from simpler heterocyclic systems. The presence of multiple nitrogen atoms throughout the structure provides numerous sites for hydrogen bonding, metal coordination, and electrostatic interactions with biological targets.

Nitrogen-containing heterocycles are compounds characterized by the presence of nitrogen atoms within ring structures, and they are crucial in pharmaceutical and material sciences due to their bioactive properties. The structural features of this compound align perfectly with these principles, as the compound possesses five nitrogen atoms distributed across its three ring systems, creating a highly electronegative molecular environment conducive to biological activity.

Historical Development of Pyridazine-Piperazine Hybrid Structures

The development of pyridazine-piperazine hybrid structures represents a significant advancement in heterocyclic chemistry, emerging from the recognition that hybrid molecules with dual modes of action offer promising avenues for creating efficient new drugs. The utilization of hybrid molecules allows distinct features of each component to be hybridized and their properties leveraged, leading to enhanced biological activities and improved pharmacological profiles.

Historical perspectives reveal that piperazine has long been considered a structural element present in various chemical classes and used for numerous therapeutic applications. This structure has been recognized as a privileged scaffold for drug design, with multiple studies demonstrating that piperazine derivatives possess extensive pharmacological properties. The evolution of piperazine chemistry laid the foundation for more sophisticated hybrid structures incorporating additional heterocyclic components.

The pyridazine heterocycle emerged as a particularly attractive partner for piperazine in hybrid molecule design. Research has demonstrated that pyridazine represents one of the most prevalent ring systems deemed not represented in marketed drugs, with significant potential for drug development. The hexagonal ring topology associated with pyridazine reflects the geometry of the six most prevalent ring systems found in marketed pharmaceuticals, including benzene, pyridine, piperidine, and piperazine.

The specific combination of pyridazine and piperazine moieties gained prominence through systematic investigations of structure-activity relationships in medicinal chemistry. Studies revealed that pyrido-nitrogen-substituted piperazines serve as key scaffolds for various enzymatic inhibitions. This recognition led to focused research efforts aimed at developing novel pyridylpiperazine hybrid derivatives with enhanced biological activities.

The historical trajectory of pyridazine-piperazine hybrid development demonstrates a progression from simple heterocyclic compounds to sophisticated multi-ring systems. The incorporation of pyridine rings into these hybrid structures represents the latest evolution in this field, creating tri-heterocyclic compounds like this compound that combine the beneficial properties of all three heterocyclic components.

Structural Classification within Nitrogen-Containing Heterocycles

Within the broader classification of nitrogen-containing heterocycles, this compound occupies a unique position as a multi-heterocyclic compound containing three distinct nitrogen-bearing ring systems. The structural classification of this compound requires consideration of each component ring system and their interconnections within the overall molecular framework.

The piperazine component represents a saturated six-membered ring containing two nitrogen atoms in the 1,4-positions. This heterocycle belongs to the diazacyclohexane family and is characterized by its conformational flexibility and ability to adopt chair, boat, and twist conformations. The nitrogen atoms in piperazine possess lone pairs of electrons that can participate in hydrogen bonding and coordination chemistry, contributing to the compound's biological activity potential.

The pyridine moiety constitutes an aromatic six-membered heterocycle with a single nitrogen atom. Pyridine systems are classified as azines and exhibit electron-deficient aromatic character due to the electronegative nitrogen atom. The pyridine nitrogen can undergo protonation under physiological conditions and serves as a hydrogen bond acceptor in biological interactions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack and enables various chemical transformations.

The pyridazine core represents a six-membered aromatic heterocycle containing two adjacent nitrogen atoms in the 1,2-positions. This diazine isomer exhibits unique electronic properties due to the proximity of the nitrogen atoms, which creates a dipole moment and influences the compound's overall polarity. The pyridazine ring serves as the central scaffold connecting the piperazine and pyridine components, creating a rigid aromatic framework that defines the compound's overall geometry.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic classification as this compound. This naming convention clearly identifies the positions of substitution on the pyridazine core and the nature of the substituent groups. The compound's Simplified Molecular Input Line Entry System representation as C1CN(CCN1)C2=NN=C(C=C2)C3=CN=CC=C3 provides a linear notation that captures the complete structural information.

Current Research Status and Scientific Relevance

The current research landscape surrounding this compound reflects growing scientific interest in multi-heterocyclic compounds with potential biological applications. Recent studies have identified piperazin-1-ylpyridazine derivatives as a novel class of enzyme inhibitors, demonstrating the therapeutic potential of this structural framework. These investigations have revealed that compounds incorporating the piperazin-1-ylpyridazine core exhibit outstanding selectivity over related enzymes and demonstrate synergistic effects with established therapeutic agents.

Contemporary research efforts have focused on the synthesis and biological evaluation of pyridylpiperazine hybrid derivatives, with particular emphasis on their potential as enzyme inhibitors. Studies have shown that pyrido-nitrogen-substituted piperazines serve as key scaffolds for various enzymatic inhibitions, validating the scientific relevance of compounds like this compound in drug discovery programs.

The mechanism of action studies for related piperazin-1-ylpyridazine compounds have revealed their ability to bind to specific molecular targets, modulating target activity through inhibition of enzyme function. These findings suggest that this compound may exhibit similar biological activities through comparable mechanisms, making it an attractive target for further investigation.

Current synthetic methodologies for preparing this compound typically involve the reaction of 3-chloro-6-pyridin-3-ylpyridazine with piperazine under basic conditions. These reactions are generally conducted in the presence of bases such as potassium carbonate and solvents like dimethylformamide at elevated temperatures. The reaction conditions must be carefully controlled to achieve high yields and purity of the target compound.

The scientific relevance of this compound extends beyond its immediate biological applications to encompass its utility as a building block in organic synthesis. The compound's multiple nitrogen-containing rings provide numerous sites for further functionalization, enabling the preparation of diverse chemical libraries for biological screening programs. This versatility positions the compound as a valuable intermediate in medicinal chemistry research.

Table 1. Molecular Properties of this compound

Table 2. Structural Components and Their Classifications

| Component | Ring Type | Nitrogen Positions | Aromatic Character | Classification |

|---|---|---|---|---|

| Piperazine | Six-membered | 1,4-disubstituted | Non-aromatic | Saturated diazacyclohexane |

| Pyridine | Six-membered | Single nitrogen | Aromatic | Azine heterocycle |

| Pyridazine | Six-membered | 1,2-disubstituted | Aromatic | Diazine heterocycle |

| Overall Structure | Tri-heterocyclic | Five total nitrogens | Mixed aromatic/aliphatic | Multi-heterocyclic hybrid |

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-2-11(10-15-5-1)12-3-4-13(17-16-12)18-8-6-14-7-9-18/h1-5,10,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPRCZBZFXDXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Piperazin-1-yl-6-pyridin-3-ylpyridazine (CAS No. 1105195-34-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring connected to a pyridazine moiety, which is further substituted with a pyridine group. Its molecular formula is and it has a molecular weight of 241.29 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter receptors, notably the histamine H3 receptor. This receptor is involved in various central nervous system functions, including cognition, appetite regulation, and sleep-wake cycles. Compounds that act as antagonists or inverse agonists at this receptor have potential therapeutic applications in treating conditions such as obesity and cognitive disorders .

Antimicrobial Activity

A study evaluated the anti-tubercular properties of derivatives related to this compound. Among the derivatives tested, some exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. The most potent compounds showed IC90 values between 3.73 and 4.00 μM, indicating strong efficacy against tuberculosis .

Histamine H3 Receptor Antagonism

The compound has been identified as a selective antagonist of the histamine H3 receptor, demonstrating high binding affinity. This activity suggests its potential use in treating disorders associated with this receptor's dysfunction, including obesity and various neurological conditions .

Case Studies

Toxicity and Safety Profile

In cytotoxicity assays conducted on HEK-293 human embryonic kidney cells, the tested compounds were found to be non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Research indicates that derivatives of 3-Piperazin-1-yl-6-pyridin-3-ylpyridazine exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. A study synthesized a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were evaluated for their efficacy. The results showed five compounds with IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen .

| Compound | IC50 (μM) |

|---|---|

| 6a | 1.35 |

| 6e | 1.50 |

| 6h | 1.80 |

| 6j | 2.00 |

| 6k | 2.18 |

Neuropharmacological Effects

In neuropharmacology, the compound has been tested for its acetylcholinesterase inhibitor activity, showing promising results. One derivative demonstrated a selectivity for human acetylcholinesterase that was 100 times greater than that of the reference drug Tacrine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Microbiological Applications

The compound has also been investigated for its antimicrobial properties. Studies have shown that various derivatives possess significant antimicrobial activity against a range of pathogens, making them candidates for further development in treating infectious diseases .

Case Study: Anti-Tubercular Compound Development

A study focused on the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives demonstrated the compound's efficacy against Mycobacterium tuberculosis. The researchers evaluated cytotoxicity on HEK-293 cells, confirming that the most active compounds were nontoxic to human cells .

Case Study: Neuropharmacological Screening

Another research effort involved testing various piperazine derivatives for their ability to inhibit acetylcholinesterase. One compound exhibited remarkable selectivity and potency, suggesting its potential as a therapeutic agent in neuropharmacology.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Key Differences :

- Substituent at Position 3: Piperidine (saturated six-membered ring with one nitrogen) vs. piperazine (two nitrogen atoms at 1,4-positions).

- Substituent at Position 6 : Pyrazole (five-membered aromatic ring with two adjacent nitrogen atoms) vs. pyridin-3-yl (six-membered aromatic ring with one nitrogen at the meta position). Pyridin-3-yl may enhance π-π stacking in biological targets compared to pyrazole’s dipole interactions .

Synthesis : Both compounds are synthesized via nucleophilic substitution on a chloropyridazine precursor. The choice of amine (piperidine vs. piperazine) dictates the substituent at position 3 .

Crystallographic Data :

- The piperidine-pyrazole analog crystallizes in the monoclinic space group P2₁/c with a planar pyridazine core. Bond lengths (C–N: 1.33–1.37 Å) suggest delocalized electron density, typical for aromatic pyridazines .

- No crystallographic data are available for the target compound, but piperazine’s flexibility may introduce conformational variability in the solid state.

Structural Analog: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine

Key Differences :

- Functional Groups : Chlorine at position 3 and a piperidine-carbonyl group at position 6 vs. piperazine and pyridin-3-yl. The carbonyl group introduces electron-withdrawing effects, reducing pyridazine’s aromaticity and reactivity compared to the target compound’s electron-rich substituents .

- Reactivity : The chloro substituent in the analog enables further derivatization (e.g., Suzuki coupling), whereas the piperazine and pyridin-3-yl groups in the target compound may limit such reactions due to steric hindrance .

Physicochemical Properties :

- Molecular Weight : The carbonyl-piperidine analog has a molecular weight of 237.68 g/mol, whereas the target compound (C₁₃H₁₄N₆) has a theoretical molecular weight of 254.29 g/mol.

- Solubility : Piperazine’s basicity likely improves aqueous solubility over the chloro-carbonyl analog, which may exhibit lower solubility due to hydrophobic piperidine and carbonyl groups .

Hypothetical Pharmacological Comparison

- Kinase Inhibition : Pyridazine derivatives with aromatic substituents (e.g., pyridin-3-yl) often exhibit kinase inhibitory activity due to ATP-binding pocket interactions. Piperazine’s flexibility may enhance binding affinity compared to rigid piperidine .

Data Table: Structural and Hypothetical Properties

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-Piperazin-1-yl-6-pyridin-3-ylpyridazine generally involves nucleophilic substitution reactions where a piperazine moiety is introduced onto a pyridazine or pyridine ring system. The key steps include:

- Preparation of suitable halogenated pyridazine or pyridine intermediates.

- Nucleophilic substitution with piperazine under controlled conditions.

- Purification and isolation of the target compound.

Use of Intermediates and Reagents

The process may involve intermediates such as 3-chloro- or 3-bromo-pyridazine derivatives or analogous heterocycles bearing leaving groups amenable to nucleophilic substitution by piperazine. The choice of solvent and temperature is critical to optimize yield and purity.

- Solvents: t-Butanol and isopropanol are preferred for their ability to dissolve both reactants and facilitate the reaction.

- Bases/Acidification: After reaction completion, acidification with concentrated hydrochloric acid precipitates the product.

- Purification: Washing with cold isopropanol and drying under vacuum at moderate temperatures (40–42 °C) yields the solid product with high purity, confirmed by thin-layer chromatography and HPLC analysis.

Catalytic and Enantioselective Approaches

While the classical nucleophilic substitution is the mainstay, recent advances in catalytic asymmetric synthesis of related piperazine and piperidine derivatives have been reported. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines followed by reduction offers access to enantioenriched 3-substituted piperidines, which can be adapted for preparing chiral analogs of this compound.

Key features of such catalytic methods include:

| Step | Description |

|---|---|

| Partial reduction | Conversion of pyridine to dihydropyridine |

| Rhodium-catalyzed coupling | Asymmetric carbometalation with boronic acids |

| Final reduction | Conversion to piperidine or piperazine derivatives |

This three-step process achieves high enantioselectivity (up to 96% ee) and good yields (up to 81%) under optimized conditions involving [Rh(cod)(OH)]2 catalyst, chiral ligands (e.g., Segphos), and aqueous CsOH in mixed solvents at 70 °C.

Summary Table of Preparation Conditions

| Preparation Method | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution with piperazine | Anhydrous piperazine, t-butanol/isopropanol, halogenated pyridazine | 100–120 °C | 20–24 hours | 55–80 | Acidification, filtration, washing |

| Rh-catalyzed asymmetric carbometalation | [Rh(cod)(OH)]2, (S)-Segphos, boronic acids, CsOH, THP:toluene:H2O | 70 °C | Several hours | ~81 | High enantioselectivity (96% ee) |

Research Findings and Optimization Notes

- The nucleophilic substitution method requires careful control of pH and temperature to maximize yield and prevent side reactions such as over-alkylation or decomposition.

- Use of anhydrous conditions and inert atmosphere (nitrogen) improves reproducibility and product purity.

- The catalytic asymmetric approach, while more complex, provides access to enantiomerically pure compounds, which is critical for pharmaceutical applications.

- Purification steps often include recrystallization and chromatographic techniques to ensure single-spot purity on TLC and verified by HPLC.

Q & A

Basic: What are the recommended synthetic routes for 3-Piperazin-1-yl-6-pyridin-3-ylpyridazine, and how can reaction purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. For example, outlines a protocol for pyridazine derivatives using nucleophilic substitution at the 3-position with piperazine, followed by coupling with pyridin-3-yl groups via Suzuki-Miyaura cross-coupling. Key steps include:

- Step 1: Activation of pyridazine with a leaving group (e.g., chloro or bromo) at position 3.

- Step 2: Nucleophilic substitution with piperazine under reflux in anhydrous conditions (e.g., DMF, 80°C, 12h) .

- Step 3: Cross-coupling at position 6 using pyridin-3-yl boronic acid with Pd catalysts (e.g., Pd(PPh₃)₄) .

Purity Validation: - Use HPLC with reverse-phase columns (e.g., Lichrospher 100 RP-18) and methanol/water eluents.

- Confirm purity >95% via elemental analysis (C, H, N) and absence of byproducts in ¹H/¹³C-NMR .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., piperazine N-H stretches at ~3300 cm⁻¹, pyridazine ring vibrations at ~1600 cm⁻¹) .

- ¹H/¹³C-NMR: Assigns proton environments (e.g., pyridin-3-yl aromatic protons at δ 8.5–9.0 ppm, piperazine methylene at δ 2.5–3.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data across studies?

Methodological Answer:

Contradictions may arise from differences in:

- Strain Variability: Test against standardized microbial panels (e.g., ATCC strains) and include positive controls (e.g., streptomycin) .

- Compound Stability: Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC.

- Assay Conditions: Use broth microdilution (MIC) and disk diffusion methods in parallel. For example, found Compound 3e outperformed streptomycin in disk assays but showed lower MIC values, highlighting method-dependent variability .

Advanced: What computational strategies predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Screen against kinase or GPCR libraries (e.g., PDB structures) using AutoDock Vina. Focus on piperazine’s affinity for amine receptors and pyridazine’s π-π stacking with aromatic residues .

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., anti-inflammatory vs. anticancer) .

Advanced: What strategies enhance the solubility and bioavailability of this compound?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride salts (e.g., 1-(pyridin-3-yl)piperazine hydrochloride in ) to improve aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance membrane permeability, followed by enzymatic activation in vivo .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize activity against specific targets?

Methodological Answer:

- Core Modifications: Replace pyridazine with triazolo-pyridazine () to enhance metabolic stability.

- Substituent Screening: Test analogs with halogens (e.g., 6-(4-fluorophenyl) in ) or sulfonyl groups ( ) for improved target binding .

- Bioisosteric Replacement: Swap piperazine with morpholine to balance lipophilicity and H-bonding .

Advanced: What experimental approaches evaluate the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays: Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation for dehydrogenases) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with target enzymes .

Basic: What are key considerations in designing biological assays for this compound?

Methodological Answer:

- Cell Line Selection: Use cancer lines (e.g., MCF-7, HepG2) with BRG1/BRM pathway relevance ( ) .

- Dose-Response Curves: Include 8–10 concentrations (0.1–100 µM) to calculate EC₅₀/IC₅₀.

- Control Groups: Use vehicle (DMSO <0.1%) and reference inhibitors (e.g., cisplatin for cytotoxicity) .

Advanced: How can hybrid derivatives (e.g., fused triazolo-pyridazines) enable dual-targeting therapies?

Methodological Answer:

- Dual Pharmacophore Design: Combine pyridazine (kinase inhibition) with triazole (antimicrobial) moieties, as in .

- In Vivo Validation: Test hybrid compounds in xenograft models for synergistic efficacy (e.g., tumor growth inhibition + bacterial load reduction) .

Advanced: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via LC-MS .

- Plasma Stability: Incubate with human plasma (37°C, 1h) and quantify parent compound remaining using UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.